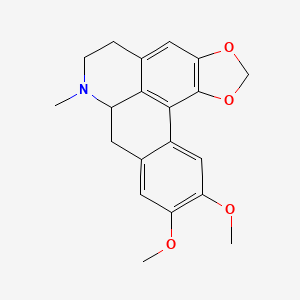

(+/-)-Dicentrine

Description

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120046 | |

| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26110-43-0 | |

| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26110-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3IJ5DN3JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid (+/-)-Dicentrine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Dicentrine is a bioactive aporphine (B1220529) alkaloid that has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of dicentrine (B1670447) and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

Dicentrine is predominantly found in plant species belonging to the Papaveraceae and Lauraceae families.[1] Traditional medicine systems, particularly in East Asia, have long utilized plants containing this alkaloid for their analgesic and anti-inflammatory properties.[1] The following table summarizes the key plant sources of dicentrine.

| Family | Genus | Species | Common Name | Plant Part(s) Containing Dicentrine |

| Lauraceae | Lindera | megaphylla | - | Roots, Flowering Tops |

| Ocotea | puberula | - | Leaves | |

| Papaveraceae | Dicentra | spectabilis | Bleeding Heart | Roots (Contains related isoquinoline (B145761) alkaloids, but dicentrine presence is not consistently quantified)[2][3] |

| Menispermaceae | Stephania | tetrandra | - | Radix (Root) |

| Stephania | suberosa | - | Tuberous Root | |

| Stephania | venosa | - | - | |

| Stephania | epigaea | - | - |

Quantitative Yield of Dicentrine

The yield of dicentrine can vary significantly depending on the plant species, the specific part of the plant used, and the extraction and purification methods employed. Recent advancements in biotechnology have also demonstrated the potential of plant tissue culture as a high-yield source of this alkaloid.

| Plant Species | Plant Part / Culture Type | Extraction Method | Yield | Reference |

| Stephania tetrandrae | Radix (Root) | 70% Ethanol (B145695) Extraction | 8 g from 5 kg dried material (0.16%) | (ACG Publications, 2021) |

| Stephania suberosa | Hairy Root Culture | - | 8.92 mg/g dry weight | (Putalun et al., 2009) |

| Stephania suberosa | Hairy Root Culture (Tyrosine fed) | - | 14.73 mg/g dry weight | (Putalun et al., 2009) |

| Stephania venosa | Callus Culture | - | 19.5 mg/g dry weight | (Kitisripanya et al., 2013) |

| Stephania venosa | Cell Suspension Culture | - | 15-26 mg/g dry weight | (Kitisripanya et al., 2013) |

| Dicentra spectabilis | Root | Methanol (B129727) Extraction | Dicentrine not detected; Protopine found at ~5.4 mg/g[2] | (Kim et al., 2018) |

Experimental Protocols for Isolation

The isolation of dicentrine from its natural sources generally follows a multi-step process involving extraction, acid-base partitioning to separate the alkaloids, and chromatographic purification.

Protocol 1: Isolation from Stephania tetrandrae Radix

This protocol is adapted from a study that successfully isolated dicentrine from the root of Stephania tetrandrae.

1. Plant Material Preparation and Extraction:

-

5.0 kg of dried and powdered Stephania tetrandrae Radix is used as the starting material.

-

The powdered material is extracted three times with 70% ethanol (EtOH) for 5 hours at 55±3°C.

-

The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.

2. Acid-Base Partitioning:

-

The concentrated extract is dissolved in distilled water, and the pH is adjusted to 3 with 2M HCl.

-

The acidic solution is filtered to remove any precipitate.

-

The pH of the filtrate is then adjusted to 10 with a 5% sodium bicarbonate (NaHCO₃) solution.

-

This alkaline solution is subjected to liquid-liquid extraction with chloroform (B151607) (CHCl₃) to yield the total alkaloid fraction.

-

The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.

3. Column Chromatography:

-

Column Preparation: A glass chromatography column is packed with silica (B1680970) gel as a slurry in 100% chloroform.

-

Sample Loading: The dried crude alkaloid extract is dissolved in a minimal amount of chloroform and carefully loaded onto the top of the prepared silica gel column.

-

Elution: The separation is performed using a stepwise gradient of increasing polarity with a chloroform-methanol mobile phase. The elution starts with 100% chloroform, and the polarity is incrementally increased by adding methanol in the following ratios (v/v): 75:1, 50:1, 25:1, 15:1, and 5:1 (CHCl₃:MeOH).

-

Fraction Analysis: Each collected fraction is monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 15:1) developing solvent to identify the fractions containing dicentrine.

-

Isolation: Fractions showing a pure spot corresponding to dicentrine are combined and concentrated under reduced pressure to yield the isolated compound as a white solid.

4. Purity and Structural Verification:

-

The purity of the isolated dicentrine should be confirmed by High-Performance Liquid Chromatography (HPLC).

-

The structure should be verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: General Isolation Methodology

This protocol provides a general workflow that can be adapted for the isolation of dicentrine from various plant materials.

1. Extraction:

-

The dried and powdered plant material (e.g., roots or stems) is extracted with a suitable solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature for several days or by continuous extraction in a Soxhlet apparatus.[1]

-

The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[1]

2. Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The basic alkaloids will be protonated and remain in the acidic aqueous layer, while neutral and acidic compounds are removed into the organic layer.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with the organic solvent.[1]

-

The organic solvent from this second extraction, now containing the crude alkaloid fraction, is evaporated to dryness.[1]

3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.[1]

-

Elution is typically performed with a gradient of solvents, such as chloroform-methanol, to separate the different alkaloids.[1]

-

Fractions containing dicentrine are identified by TLC and then further purified using techniques such as preparative TLC or HPLC.[1]

4. Structural Elucidation:

-

The purity and structure of the isolated (+)-dicentrine are confirmed by spectroscopic methods, including NMR, MS, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1]

Visualizations

Experimental Workflow for Dicentrine Isolation

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: A generalized workflow for the isolation of this compound.

Logical Relationship in Acid-Base Partitioning

This diagram details the logical steps involved in the acid-base partitioning process for the separation of alkaloids.

Caption: The process of acid-base partitioning for alkaloid separation.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of Selected Isoquinoline Alkaloids from Mahonia aquifolia; Meconopsis cambrica; Corydalis lutea; Dicentra spectabilis; Fumaria officinalis; Macleaya cordata Extracts by HPLC-DAD and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Elucidation of the (+/-)-Dicentrine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Dicentrine is a pharmacologically significant aporphine (B1220529) alkaloid with a range of potential therapeutic applications. Understanding its biosynthetic pathway is crucial for the development of synthetic biology approaches for its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and relevant experimental protocols. Quantitative data for the key enzymes are summarized, and logical diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

This compound belongs to the aporphine class of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites. The biosynthesis of dicentrine (B1670447) originates from the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the characteristic tetracyclic aporphine core. This guide will detail the key enzymatic steps, from the initial condensation reaction to the final tailoring steps that yield this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Benzylisoquinoline Core: The initial steps involve the formation of the central precursor, (S)-norcoclaurine, from two tyrosine-derived molecules.

-

Conversion to the Aporphine Scaffold: A key intramolecular cyclization reaction converts the benzylisoquinoline backbone into the aporphine core.

-

Tailoring Reactions: A series of modifications, including methylations and the formation of a methylenedioxy bridge, lead to the final structure of this compound.

The overall biosynthetic pathway is depicted in the following diagram:

Key Enzymes and Their Properties

The elucidation of the this compound biosynthetic pathway has been made possible through the characterization of several key enzymes. A summary of their known properties is presented in the table below. It is important to note that some of these data are derived from homologous enzymes in other benzylisoquinoline alkaloid-producing plants.

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor(s) | Optimal pH | Optimal Temp. (°C) | Km (µM) | Reference(s) |

| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | - | 6.5 - 7.0 | 42 - 55 | 335 (for 4-HPAA) | [1][2][3][4] |

| 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine | (S)-Coclaurine | S-Adenosyl Methionine (SAM) | ~8.0 | ~37 | ~20 | [2][5] |

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | (S)-N-Methylcoclaurine | S-Adenosyl Methionine (SAM) | ~7.5 | ~35 | ~5 | [6][7] |

| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | NADPH, O₂ | ~7.5 | ~30 | ~2-10 | [8] |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | S-Adenosyl Methionine (SAM) | ~8.0 | ~37 | ~50 | [6][7] |

| Corytuberine Synthase | CYP80G2 | (S)-Reticuline | (S)-Corytuberine | NADPH, O₂ | ~7.5 | ~30 | ~1-5 | [9][10] |

| Aporphine O-Methyltransferase | OMT | (S)-Corytuberine | O-methylated intermediate | S-Adenosyl Methionine (SAM) | ~7.5-8.5 | ~30-37 | Not determined | [11][12][13] |

| Methylenedioxy Bridge Forming Enzyme | CYP719A | O-methylated intermediate | This compound | NADPH, O₂ | ~7.5 | ~30 | Not determined | [14] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the enzymes in the dicentrine pathway requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., NCS, CYP80G2) and clone it into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for a further 16-20 hours at 18-25°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with wash buffer and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and determine its concentration using a Bradford assay.

In Vitro Enzyme Assays

Enzyme assays are essential for determining the function and kinetic properties of the purified enzymes.

4.2.1 Norcoclaurine Synthase (NCS) Assay

Materials:

-

Purified NCS enzyme

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Assay buffer: 100 mM MES buffer, pH 6.5

-

Quenching solution: 1 M HCl

Protocol:

-

Prepare a reaction mixture containing 1 mM dopamine and 1 mM 4-HPAA in assay buffer.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified NCS enzyme (final concentration 1-5 µg/mL).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Analyze the formation of (S)-norcoclaurine by LC-MS/MS.

4.2.2 Cytochrome P450 (e.g., Corytuberine Synthase) Assay

Materials:

-

Purified CYP80G2 enzyme (microsomal preparation from heterologous expression)

-

(S)-Reticuline

-

NADPH

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

-

Quenching solution: Acetonitrile

Protocol:

-

Prepare a reaction mixture containing 100 µM (S)-reticuline and the microsomal preparation containing CYP80G2 in assay buffer.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for 60 minutes with shaking.

-

Stop the reaction by adding two volumes of acetonitrile.

-

Centrifuge to pellet the precipitated protein and analyze the supernatant for the formation of (S)-corytuberine by LC-MS/MS.[10][15]

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, confirming the proposed biosynthetic pathway.[16][17]

Protocol:

-

Precursor Selection and Synthesis: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-dopamine or [¹³C₉, ¹⁵N]-L-tyrosine.

-

Feeding: Administer the labeled precursor to the plant species known to produce dicentrine (e.g., through feeding to cell suspension cultures or injection into the plant stem).

-

Incubation: Allow the plant material to metabolize the labeled precursor over a time course (e.g., 24, 48, and 72 hours).

-

Extraction: Harvest the plant material and perform an alkaloid extraction using standard methods (e.g., solvent extraction with methanol (B129727) or chloroform).

-

Analysis: Analyze the extract using high-resolution LC-MS/MS to identify and quantify the incorporation of the isotopic label into dicentrine and its biosynthetic intermediates. The mass shift in the detected molecules will confirm their origin from the fed precursor.

LC-MS/MS Analysis of Dicentrine and Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific detection and quantification of the small molecules involved in the dicentrine biosynthetic pathway.[18][19][20]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)-Norcoclaurine: m/z 272.1 → 137.1

-

(S)-Reticuline: m/z 330.2 → 192.1

-

(S)-Corytuberine: m/z 328.1 → 297.1

-

Dicentrine: m/z 340.1 → 324.1

-

Conclusion

The elucidation of the this compound biosynthetic pathway is a complex undertaking that requires a multidisciplinary approach. This technical guide has provided a comprehensive overview of the key enzymes, their properties, and detailed experimental protocols for their characterization. The provided information serves as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery, and will facilitate further research into the biosynthesis and production of this important alkaloid. Future work should focus on the complete kinetic characterization of all enzymes in the pathway from a single plant source and the elucidation of the regulatory mechanisms that control the flux through this pathway.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Purification and Characterization of Norcoclaurine Synthase | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]

- 18. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+/-)-Dicentrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicentrine (B1670447) is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly within the Lauraceae and Papaveraceae families, such as Lindera megaphylla.[1][2][3] This compound has attracted considerable scientific interest due to its diverse pharmacological activities.[2][4] Notably, it has been identified as a potent and selective α1-adrenoceptor antagonist, suggesting therapeutic potential in managing hypertension.[2][5] Furthermore, its activity as a topoisomerase II inhibitor and its cytotoxic effects against certain cancer cell lines highlight its potential applications in oncology.[2][4][6] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of dicentrine, along with detailed experimental protocols and relevant biological pathways.

Chemical Structure and Identification

Dicentrine possesses a tetracyclic aporphine core.[2] The structure features two methoxy (B1213986) groups, a methylenedioxy bridge, and a tertiary amine integrated into the heterocyclic ring system. The systematic IUPAC name for the naturally occurring dextrorotatory enantiomer is (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline.[2][3]

Chemical Structure Diagram

Caption: 2D structure of Dicentrine with the chiral center at C6a marked with an asterisk.

Stereochemistry

The stereochemistry of dicentrine is a critical determinant of its biological activity.[2] The molecule contains a single stereocenter at the C6a position (also referred to as C7a in benzo[g]quinoline numbering) of the aporphine nucleus.[2]

-

Absolute Configuration : The naturally occurring and more common enantiomer is (+)-Dicentrine, which has an (S) configuration at the C6a stereocenter.[2] Its enantiomer, (-)-Dicentrine (B1670453), possesses the (R) configuration at this same center.[2]

-

Optical Rotation : The "(+)" prefix, also denoted as d- (dextrorotatory), indicates that a solution of this enantiomer rotates plane-polarized light to the right (clockwise). Conversely, the "(-)" or l- (levorotatory) prefix for the other enantiomer signifies rotation to the left (counter-clockwise). This experimentally determined property does not directly correlate with the (S/R) designation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[2]

Enantiomeric Relationship

Caption: The enantiomeric relationship between (+)-(S)-Dicentrine and (-)-(R)-Dicentrine.

Data Presentation

Table 1: Chemical Identifiers for Dicentrine

| Identifier | (+)-(S)-Dicentrine | (-)-(R)-Dicentrine |

| IUPAC Name | (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline[2] | (7aR)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1][5]benzodioxolo[6,5,4-de]quinoline[7] |

| CAS Number | 517-66-8[8] | 28832-07-7[9] |

| Molecular Formula | C₂₀H₂₁NO₄[8] | C₂₀H₂₁NO₄[9] |

| Molar Mass | 339.39 g/mol [2] | 339.39 g/mol [10] |

| Canonical SMILES | CN1CCc2cc3c(c4c2[C@@H]1Cc5cc(c(c5)OC)OC)OCO4[2] | CN1CCc2cc3c(c4c2[C@H]1Cc5cc(c(c5)OC)OC)OCO3[11] |

| InChI | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1[2] | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1[9] |

Table 2: Physicochemical and Pharmacological Data

| Property | Value | Source |

| Melting Point | 168-169 °C | [12] |

| Optical Rotation [α]D²⁰ | +62.0° (c = 1.0, chloroform) | [12] |

| α1-Adrenoceptor Antagonism (pA₂) (vs. Noradrenaline) | 8.19 ± 0.09 | [5] |

| α1-Adrenoceptor Antagonism (pA₂) (vs. Phenylephrine) | 9.01 ± 0.10 | [5] |

| Cytotoxicity IC₅₀ (P-388 Murine Leukemia) | ~5.8 µM (1.9 µg/mL) | [13] |

| Cytotoxicity IC₅₀ (KB Human Epidermoid Carcinoma) | > 30.7 µM (> 10 µg/mL) | [13] |

Biological Activity and Signaling Pathways

α1-Adrenoceptor Antagonism

Dicentrine is a potent, selective, and competitive antagonist of α1-adrenergic receptors.[5][14] These G-protein coupled receptors (GPCRs), upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which ultimately increases intracellular calcium and causes smooth muscle contraction.[2] Dicentrine blocks the binding of agonists to the receptor, thereby inhibiting this downstream signaling pathway.[5]

Caption: Dicentrine's antagonistic action on the α1-adrenergic signaling pathway.

Biosynthesis of (+)-Dicentrine

The biosynthesis of (+)-Dicentrine is a part of the larger benzylisoquinoline alkaloid (BIA) pathway, starting from the amino acid L-tyrosine.[1] A key intermediate in this pathway is (S)-reticuline. The formation of the characteristic tetracyclic aporphine core of dicentrine occurs via an intramolecular C-C phenol (B47542) coupling reaction from (S)-reticuline.[1] Subsequent enzymatic reactions, including the formation of a methylenedioxy bridge catalyzed by a cytochrome P450 enzyme and O-methylation steps, lead to the final (+)-Dicentrine molecule.[1]

Caption: Simplified biosynthetic pathway from (S)-Reticuline to (+)-Dicentrine.

Experimental Protocols

Isolation of (+)-Dicentrine from Ocotea puberula

This protocol is adapted from the methods described for isolating dicentrine from plant material.[12]

-

Extraction : Dried and powdered fruits of Ocotea puberula are subjected to extraction with a chloroform (B151607) solvent.

-

Fractionation : The resulting chloroform extract is concentrated under reduced pressure.

-

Crystallization : The concentrated extract is allowed to stand, permitting crystallization. The white crystals are then filtered using a sintered glass filter.

-

Purification : The crystals are washed with cold methanol (B129727) to yield the pure substance, identified as S-(+)-dicentrine.

-

Analysis : The purity and identity of the isolated compound are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by determining its melting point and optical rotation.[12]

MTT Assay for Cytotoxicity

This protocol outlines a general method for assessing the cytotoxic effects of dicentrine on cancer cell lines, as referenced in comparative studies of aporphine alkaloids.[13]

-

Cell Seeding : Cancer cells (e.g., P-388 murine leukemia) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment : The cells are then treated with various concentrations of dicentrine and incubated for an additional 48 to 72 hours. A control group receiving only the vehicle (e.g., DMSO) is included.

-

MTT Addition : After the incubation period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of dicentrine that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dicentrine - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (-)-Dicentrine | C20H21NO4 | CID 317843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (-)-dicentrine [stenutz.eu]

- 11. biorlab.com [biorlab.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. eurekaselect.com [eurekaselect.com]

The Multifaceted Pharmacological Profile of (+/-)-Dicentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Dicentrine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. Extracted from various plant species, particularly of the Lauraceae family, dicentrine (B1670447) has demonstrated a range of effects, including antihypertensive, antinociceptive, and anticancer properties. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Properties

The pharmacological effects of dicentrine are primarily attributed to its interaction with several key biological targets. These include α1-adrenergic receptors, Transient Receptor Potential Ankryin 1 (TRPA1) channels, and Protein Disulfide Isomerase (PDI).

Alpha-1 Adrenergic Receptor Antagonism

Dicentrine is a potent antagonist of α1-adrenergic receptors, which are crucial in regulating smooth muscle contraction, particularly in blood vessels.[1] This antagonism is the primary mechanism behind its antihypertensive effects.

| Compound | Agonist | Preparation | pA2 Value | Reference |

| Dicentrine | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [2][3] |

| Dicentrine | Phenylephrine (B352888) | Rat Thoracic Aorta | 9.01 ± 0.10 | [2][3] |

| Dicentrine | Phenylephrine | Rat Aorta (putative α1D-subtype) | ~2-fold more potent than on spleen | [4] |

| Dicentrine | Phenylephrine | Rat Spleen (putative α1B-subtype) | ~100-fold less potent than on aorta | [4] |

| Dicentrine | Norepinephrine (B1679862) | Human Hyperplastic Prostate | 8.04 ± 0.09 | [5] |

| Dicentrine | Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 | [5] |

Note: The specific enantiomer of dicentrine was not always specified in the cited studies. "Dicentrine" may refer to the racemic mixture or a specific enantiomer.

Activation of α1-adrenergic receptors by agonists like norepinephrine or phenylephrine initiates a signaling cascade that leads to smooth muscle contraction. Dicentrine competitively blocks this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (+/-)-Dicentrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly within the Lauraceae family.[1] It has attracted significant scientific interest due to its diverse pharmacological activities, including potent α1-adrenoceptor antagonism, antiplatelet effects, and anticancer properties.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Pharmacological Profile of this compound

Dicentrine's multifaceted pharmacological profile stems from its interaction with various molecular targets. The primary mechanisms of action investigated to date include its effects on adrenergic receptors, platelet function, cancer cell proliferation, and sensory nerve channels.

Alpha-1 Adrenergic Receptor Antagonism

This compound is a potent and selective antagonist of α1-adrenergic receptors.[1][2][5][7][8][9] This activity is responsible for its vasodilatory and antihypertensive effects.[10] Studies have shown that Dicentrine competitively inhibits the vasoconstriction induced by α1-adrenoceptor agonists like noradrenaline and phenylephrine (B352888).[2][7] Its potency has been quantified in various tissues, demonstrating its significant affinity for these receptors.

| Agonist | Preparation | Parameter | Value | Reference(s) |

| Noradrenaline | Rat isolated thoracic aorta | pA2 | 8.19 ± 0.09 | [2][7] |

| Phenylephrine | Rat isolated thoracic aorta | pA2 | 9.01 ± 0.10 | [2][7] |

| Noradrenaline | Human hyperplastic prostate | pA2 | 8.04 ± 0.09 | [1] |

| Phenylephrine | Human hyperplastic prostate | pA2 | 8.33 ± 0.11 | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

This protocol describes the determination of the pA2 value of Dicentrine for its competitive antagonism of phenylephrine-induced contractions in isolated rat aortic rings.

1. Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

The endothelium may be removed by gently rubbing the intimal surface.

2. Isometric Tension Recording:

-

Aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers for continuous recording of tension.

-

An optimal resting tension is applied to the tissues and they are allowed to equilibrate.

3. Experimental Procedure:

-

A cumulative concentration-response curve to phenylephrine is obtained.

-

The tissues are washed, and after a recovery period, they are incubated with a specific concentration of Dicentrine for a predetermined time.

-

A second cumulative concentration-response curve to phenylephrine is then obtained in the presence of Dicentrine.

-

This procedure is repeated with increasing concentrations of Dicentrine.

4. Data Analysis:

-

The concentration-response curves for phenylephrine in the absence and presence of Dicentrine are plotted.

-

The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of Dicentrine.[11][12]

-

The pA2 value is determined as the x-intercept of the Schild plot.[13][14][15][16][17][18][19]

Antiplatelet Activity

This compound exhibits significant antiplatelet activity by inhibiting platelet aggregation and the release of thromboxane (B8750289).[3][6] Its mechanism involves the inhibition of thromboxane formation and an increase in the intracellular levels of cyclic AMP (cAMP).[3]

This protocol outlines the in vitro assessment of Dicentrine's effect on platelet aggregation using light transmission aggregometry.[20][21][22][23][24]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).

-

The remaining blood is centrifuged at a high speed (e.g., 1500 x g for 20 minutes) to obtain PPP.

2. Platelet Aggregation Measurement:

-

Platelet aggregation is monitored using a light transmission aggregometer.

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established using PRP (0% aggregation) and PPP (100% aggregation).

-

PRP is pre-incubated with various concentrations of Dicentrine or vehicle.

-

An aggregating agent (e.g., arachidonic acid, collagen, ADP) is added to induce platelet aggregation.

-

The change in light transmission is recorded over time.

3. Data Analysis:

-

The maximum percentage of platelet aggregation is determined for each concentration of Dicentrine.

-

The IC50 value (the concentration of Dicentrine that inhibits platelet aggregation by 50%) is calculated.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines.[4][5][25][26] Its anticancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of topoisomerase II.[26]

| Cell Line | Cell Type | Parameter | Value (µg/mL) | Reference(s) |

| HuH-7 | Human Hepatoma | - | - | [5] |

| MS-G2 | Human Hepatoma | - | - | [5] |

| HCE-6 | Esophageal Carcinoma | Most Cytotoxic | - | [5] |

| Molt-4 | Lymphoma | Most Cytotoxic | - | [5] |

| CESS | Lymphoma | Most Cytotoxic | - | [5] |

| HL60 | Leukemia | Most Cytotoxic | - | [5] |

| K562 | Leukemia | Most Cytotoxic | - | [5] |

| P388 | Murine Leukemia | - | - | [25] |

| L1210 | Murine Leukemia | - | - | [25] |

| B16 | Melanoma | - | - | [25] |

| MBC2 | Bladder Cancer | - | - | [25] |

| Colon 26 | Colon Cancer | - | - | [25] |

Note: Specific IC50 values were not consistently reported in the abstracts reviewed.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[2][27][28][29]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

-

Cells are treated with various concentrations of Dicentrine for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[30][31][32][33][34]

1. Cell Treatment:

-

Cells are treated with Dicentrine for the desired time.

2. Cell Staining:

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by a flow cytometer.

-

Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells.

-

PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

4. Data Analysis:

-

The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified.

Modulation of TRPA1 Channels

Recent studies have indicated that S-(+)-Dicentrine can induce antinociceptive effects, likely through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are involved in pain and inflammation signaling.[13][16][27][28] Dicentrine was shown to be effective in inhibiting nociceptive responses to a TRPA1 activator.[3][4]

The hot-plate test is a method used to evaluate the analgesic properties of drugs in animal models.[35][36][37]

1. Animal Acclimatization:

-

Mice are acclimatized to the testing environment.

2. Drug Administration:

-

Dicentrine or a control substance is administered to the animals (e.g., orally).

3. Nociceptive Testing:

-

At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

4. Data Analysis:

-

The increase in reaction time after drug administration compared to the baseline is calculated as an index of analgesia.

Conclusion

This compound is a pharmacologically active alkaloid with a complex mechanism of action. Its potent α1-adrenoceptor antagonism underlies its cardiovascular effects, while its ability to inhibit platelet aggregation and induce cancer cell apoptosis highlights its therapeutic potential in other areas. Furthermore, its interaction with TRPA1 channels suggests a role in pain modulation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural compound. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these preclinical findings into clinical applications.

References

- 1. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dicentrine, a novel antiplatelet agent inhibiting thromboxane formation and increasing the cyclic AMP level of rabbit platelets [pubmed.ncbi.nlm.nih.gov]

- 7. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. pa2online.org [pa2online.org]

- 12. Schild equation - Wikipedia [en.wikipedia.org]

- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 14. Pa2 determination | PPTX [slideshare.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 17. SPIKESfunc [spikesfunc.github.io]

- 18. google.com [google.com]

- 19. sciencing.com [sciencing.com]

- 20. benchchem.com [benchchem.com]

- 21. Testing platelet aggregation activity [protocols.io]

- 22. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Suppression of tumor cell growth and mitogen response by aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation [mdpi.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 29. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 34. kumc.edu [kumc.edu]

- 35. researchgate.net [researchgate.net]

- 36. brieflands.com [brieflands.com]

- 37. mdpi.com [mdpi.com]

The Ethnobotanical Landscape of (+/-)-Dicentrine: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacology, and experimental evaluation of plants containing the aporphine (B1220529) alkaloid (+/-)-Dicentrine.

Introduction

This compound is a naturally occurring aporphine alkaloid found within a select group of plant families, most notably the Papaveraceae and Lauraceae. For centuries, indigenous cultures and traditional medicine systems have utilized plants containing this potent bioactive compound for a variety of therapeutic purposes. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, delves into the pharmacological mechanisms of dicentrine (B1670447), and presents detailed experimental protocols for its investigation, tailored for researchers, scientists, and professionals in drug development.

Ethnobotanical Uses of Dicentrine-Containing Plants

The traditional use of plants containing this compound is geographically and culturally diverse, with applications ranging from pain and inflammation management to circulatory and digestive ailments.

East Asian Medicine

In Traditional Chinese Medicine (TCM), several species are recognized for their therapeutic value. Lindera megaphylla, a member of the Lauraceae family, has been traditionally used to address digestive and urinary system issues and is valued for its anti-inflammatory and antispasmodic properties.[1] Similarly, Stephania tetrandra is a cornerstone of TCM for treating arthralgia, rheumatism, and various inflammatory conditions.[1] The roots of this plant, known as "Fen Fang Ji," are used to dispel wind and dampness, alleviate pain, and promote diuresis. Dicentra spectabilis (now Lamprocapnos spectabilis), commonly known as Bleeding Heart, has a history of use in both Chinese and Korean traditional medicine to improve blood circulation and relieve pain and inflammation.[1]

North American Indigenous Medicine

Native American tribes have long recognized the medicinal properties of Dicentra species. Dicentra formosa, or the Western Bleeding Heart, was traditionally used by tribes like the Skagit as a narcotic, an anti-anxiety agent, and a topical analgesic for conditions such as toothaches and nerve pain.[1] The roots were often prepared as a tincture or a hot compress to alleviate pain from bruises and sprains.[1]

Pharmacological Activities of this compound

Modern pharmacological research has begun to validate the traditional uses of dicentrine-containing plants, revealing specific molecular targets and mechanisms of action.

α1-Adrenoceptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenergic receptors.[2][3] This action is central to its effects on smooth muscle relaxation, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure.[3] Its antagonism of noradrenaline and phenylephrine-induced vasoconstriction has been demonstrated in isolated rat thoracic aorta.[2][3] This mechanism provides a scientific basis for the traditional use of these plants in circulatory disorders.

Modulation of TRPA1 Channels

Dicentrine has been shown to exhibit antinociceptive (pain-relieving) effects, which are likely mediated through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1] TRPA1 channels are crucial in pain and inflammation signaling.[1] The interaction of dicentrine with these channels offers a molecular explanation for its traditional use as an analgesic.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various pharmacological studies on this compound.

Table 1: α1-Adrenoceptor Antagonist Activity of Dicentrine

| Parameter | Agonist | Tissue | Value | Reference |

| pA2 | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [2][3] |

| pA2 | Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [2][3] |

| pA2 | Noradrenaline | Human Hyperplastic Prostate | 8.04 ± 0.09 | [4] |

| pA2 | Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 | [4] |

Table 2: In Vitro Inhibitory Activity of Dicentrine

| Assay | Cell Line | IC50 | Reference |

| PDI Activity | - | 56.70 µM | [5] |

| Cytotoxicity | HepG2 | Dosage-dependent reduction in cell viability | [5] |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol outlines a general method for the extraction and isolation of dicentrine from plant sources.

-

Plant Material Preparation: Air-dry the chosen plant material (e.g., roots or stems) and grind it into a fine powder.

-

Extraction: Macerate the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for several days or perform a continuous extraction using a Soxhlet apparatus.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Partition this acidic solution against an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 using ammonium (B1175870) hydroxide.

-

Extract the alkaloids from the basified aqueous layer with an organic solvent.

-

-

Crude Alkaloid Fraction: Evaporate the organic solvent from the basified extraction to yield a crude alkaloid fraction.

-

Chromatographic Separation: Subject the crude alkaloid fraction to column chromatography using silica (B1680970) gel or alumina. Elute with a gradient of chloroform and methanol to separate the individual alkaloids.

-

Further Purification: Purify the fractions containing dicentrine using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: Confirm the structure and purity of the isolated dicentrine using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.[1]

α1-Adrenoceptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of dicentrine to α1-adrenoceptors.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat heart or prostate) in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend and wash the membrane pellet.

-

Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C until use.

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.

-

In a 96-well plate, add the membrane preparation, varying concentrations of dicentrine (or other competing ligands), and a fixed concentration of a radioligand specific for α1-adrenoceptors (e.g., [3H]prazosin).

-

Incubate the plate with gentle agitation to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

-

Calculate the IC50 value for dicentrine from the competition binding curve.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[6][7]

-

TRPA1 Channel Modulation Assay using Calcium Imaging

This protocol outlines a method to assess the effect of dicentrine on TRPA1 channel activity by measuring changes in intracellular calcium.

-

Cell Culture and Loading:

-

Culture cells expressing TRPA1 channels (e.g., dorsal root ganglion neurons or a suitable cell line) on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

-

Continuously perfuse the cells with a physiological saline solution.

-

-

Experimental Procedure:

-

Establish a baseline fluorescence signal.

-

Apply a known TRPA1 agonist (e.g., cinnamaldehyde (B126680) or AITC) to elicit an increase in intracellular calcium.

-

After a washout period, pre-incubate the cells with varying concentrations of dicentrine.

-

Re-apply the TRPA1 agonist in the presence of dicentrine and record the calcium response.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Compare the agonist-induced calcium response in the presence and absence of dicentrine to determine the inhibitory or modulatory effect of dicentrine.

-

Calculate the IC50 value for dicentrine's inhibition of the TRPA1-mediated calcium influx.[8][9][10]

-

Signaling Pathways

α1-Adrenoceptor Antagonism by Dicentrine

α1-adrenergic receptors are Gq protein-coupled receptors. Upon binding of an agonist like norepinephrine (B1679862), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Dicentrine, as a competitive antagonist, blocks the binding of norepinephrine to the α1-adrenoceptor, thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.

Modulation of TRPA1 Channel by Dicentrine

TRPA1 is a non-selective cation channel that, when activated by noxious stimuli, allows the influx of cations, primarily calcium and sodium. This influx leads to depolarization of the sensory neuron and the propagation of a pain signal to the central nervous system. The activation of TRPA1 can also lead to the release of pro-inflammatory neuropeptides. Dicentrine is proposed to modulate this channel, likely by inhibiting its activation, thereby reducing the influx of cations and subsequent pain signaling.

Conclusion

The ethnobotanical history of plants containing this compound has provided a rich foundation for modern pharmacological investigation. The demonstrated mechanisms of α1-adrenoceptor antagonism and TRPA1 channel modulation align with and provide a scientific rationale for their traditional uses in pain, inflammation, and circulatory conditions. The detailed experimental protocols and quantitative data presented in this guide offer a framework for further research into the therapeutic potential of this important aporphine alkaloid, paving the way for the development of novel therapeutic agents.

References

- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-Tumor Activity of d-Dicentrine: A Technical Guide

Abstract

d-Dicentrine, an aporphine (B1220529) isoquinoline (B145761) alkaloid isolated from plants such as Lindera megaphylla and Stephania tetrandrae, has demonstrated significant potential as an anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-tumor activities of d-dicentrine, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation. The compound exhibits broad-spectrum cytotoxicity against a range of human cancer cell lines by inhibiting macromolecule biosynthesis, inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways.[1][3][4] Key mechanisms of action include the potentiation of TNF-α-induced apoptosis through the suppression of NF-κB and AP-1 signaling, inhibition of telomerase, and interaction with DNA damage response pathways.[4][5][6] This document consolidates quantitative data, details experimental methodologies, and visualizes the complex biological processes to support further research and development in oncology.

Cytotoxic Activity Across Various Cancer Cell Lines

d-Dicentrine has been shown to inhibit the growth of a diverse array of tumor cells. Initial screenings using MTT assays on 21 different tumor cell lines revealed its potent cytotoxic effects, particularly against hepatoma, leukemia, lymphoma, and esophageal carcinoma cells.[1] Further studies have corroborated its activity against lung cancer, glioblastoma, and various mouse tumor cell lines.[3][4][7]

Data Presentation

The anti-proliferative effects of d-dicentrine have been quantified in several studies. The data below summarizes its activity on specific cell lines and its inhibitory concentration for key enzymatic targets.

Table 1: Spectrum of Cancer Cell Lines Susceptible to d-Dicentrine

| Cancer Type | Human Cell Lines | Murine Cell Lines |

|---|---|---|

| Hepatoma | HuH-7, MS-G2, HepG2 | - |

| Leukemia | HL60, K562 | P388, L1210 |

| Lymphoma | Molt-4, CESS | - |

| Lung Adenocarcinoma | A549 | - |

| Esophageal Carcinoma | HCE-6 | - |

| Glioblastoma | U87MG, U87MG.ΔEGFR | - |

| Melanoma | - | B16 |

| Bladder Cancer | - | MBC2 |

| Colon Cancer | - | Colon 26 |

Table 2: Quantitative Inhibitory Effects of d-Dicentrine

| Assay Type | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| MTT Assay (72h) | A549 | 25 µmol·L⁻¹ | 33.4% Inhibition | [6] |

| 50 µmol·L⁻¹ | 88.2% Inhibition | [6] | ||

| 100 µmol·L⁻¹ | 88.6% Inhibition | [6] | ||

| 200 µmol·L⁻¹ | 89.4% Inhibition | [6] |

| PDI Inhibition | - | IC₅₀ = 56.70 µM | PDI Enzyme Activity |[2] |

Mechanisms of Action

d-Dicentrine exerts its anti-tumor effects through multiple, interconnected molecular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

A primary mechanism of d-dicentrine is the induction of apoptosis. In A549 lung cancer cells, it significantly potentiates apoptosis induced by tumor necrosis factor-alpha (TNF-α).[5][8] This is achieved by modulating both the intrinsic and extrinsic apoptosis pathways. d-Dicentrine treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).[5][8] Furthermore, it downregulates the expression of key anti-apoptotic proteins, including cIAP2, cFLIP, and Bcl-XL, thereby lowering the threshold for cell death.[5]

Cell Cycle Arrest

d-Dicentrine disrupts the normal progression of the cell cycle. In human lung cancer A549 cells, treatment with d-dicentrine leads to a significant increase in the population of cells in the S phase, indicating an S phase arrest.[3] Microarray-based expression profiling has also shown that d-dicentrine activates signaling pathways related to G1/S and G2/M cell cycle regulation, suggesting a broader impact on cell cycle checkpoints, likely as a consequence of DNA damage.[4]

References

- 1. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of epidermal growth factor receptor over-expressing cancer cells by the aphorphine-type isoquinoline alkaloid, dicentrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of tumor cell growth and mitogen response by aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Effects of S-(+)-Dicentrine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antinociceptive properties of S-(+)-dicentrine, an aporphine (B1220529) alkaloid with promising analgesic effects demonstrated in various preclinical pain models. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the current understanding of the signaling pathways involved in its mechanism of action.

Quantitative Analysis of Antinociceptive Efficacy

The following tables summarize the key quantitative data from studies investigating the pain-relieving effects of S-(+)-dicentrine in animal models.

Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociceptive Behavior

| Administration Route | Dose | Pain Model | Measured Parameter | % Inhibition |

| Oral | 100 mg/kg | Cinnamaldehyde-induced licking | Licking time | 75 ± 1% |

| Intraplantar | 100 µ g/paw | Cinnamaldehyde-induced licking | Licking time | 53 ± 8% |

Table 2: Effect of S-(+)-Dicentrine on Inflammatory Hypersensitivity

| Pain Model | Administration Route | Dose | Measured Parameter | Outcome |

| CFA-induced Mechanical Hypersensitivity | Oral | 100 mg/kg | Paw withdrawal threshold | Reversal of hypersensitivity |

| CFA-induced Cold Hypersensitivity | Oral | 100 mg/kg | Response to acetone | Reversal of hypersensitivity |

| CFA-induced Heat Hypersensitivity | Oral | 100 mg/kg | Paw withdrawal latency | No effect |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments used to evaluate the antinociceptive effects of S-(+)-dicentrine.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid.[1][2][3]

-

Animals: Male mice (25-30 g) are typically used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

S-(+)-dicentrine or a reference analgesic is administered (e.g., orally or intraperitoneally) at predetermined times before the acetic acid injection. The control group receives the vehicle.

-

A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).[4]

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a specific period, usually 20-30 minutes.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain responses.[5][6]

-

Animals: Male mice or rats are commonly used.

-

Procedure:

-

Animals are pre-treated with S-(+)-dicentrine, a reference drug, or vehicle.

-

A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the dorsal surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases:

-

-

Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups.

Hot Plate Test

This test is used to evaluate the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics.[7][8]

-

Animals: Mice or rats are used.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 50-55°C).

-

Animals are pre-treated with S-(+)-dicentrine, a reference drug (like morphine), or vehicle.

-

At a specific time after treatment, each animal is placed on the heated surface of the plate, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The latency to respond is compared between the treated and control groups. An increase in latency indicates an antinociceptive effect.

Signaling Pathways and Mechanism of Action

The current evidence strongly suggests that the antinociceptive effects of S-(+)-dicentrine are mediated, at least in part, through the modulation of the TRPA1 channel and potentially through the antagonism of alpha-1 adrenergic receptors.

TRPA1 Channel-Mediated Antinociception

S-(+)-dicentrine has been shown to inhibit nociceptive responses induced by the TRPA1 activator, cinnamaldehyde, but not by the TRPV1 activator, capsaicin (B1668287).[9] This suggests a selective interaction with TRPA1 channels, which are crucial in sensing noxious cold and chemical irritants.

References

- 1. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of yohimbine on the antinociceptive and place conditioning effects of opioid agonists in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral antinociceptive effects of low doses of naloxone in an in vivo and in vitro model of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical ondansetron attenuates nociceptive and inflammatory effects of intradermal capsaicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. harmreductiontherapeutics.org [harmreductiontherapeutics.org]

- 8. Dicentrine is preferentially antagonistic to rat aortic than splenic alpha 1-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]

Inhibition of Protein Disulfide Isomerase (PDI) by (+/-)-Dicentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER), where it facilitates the correct folding of newly synthesized proteins by catalyzing the formation, reduction, and isomerization of disulfide bonds. Due to its vital role in maintaining cellular proteostasis, PDI has emerged as a significant therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. Elevated PDI activity is often observed in cancer cells, contributing to their survival and proliferation. Consequently, the inhibition of PDI presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the inhibition of PDI by the aporphine (B1220529) alkaloid, (+/-)-Dicentrine.

Quantitative Data on PDI Inhibition

This compound and its related compound, Dicentrinone, have been identified as inhibitors of PDI. The inhibitory potency of these compounds was determined using an insulin (B600854) turbidity assay, a standard method for measuring the reductase activity of PDI. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| This compound | PDI | 56.70 | Insulin Turbidity Assay | [1][2] |

| Dicentrinone | PDI | 43.95 | Insulin Turbidity Assay | [1][2] |

Experimental Protocols

Insulin Turbidity Assay for PDI Reductase Activity

The following is a detailed protocol for a standard insulin turbidity assay to measure the reductase activity of PDI. It is important to note that the specific concentrations and incubation times used in the study by Zhao et al. (2021) for this compound were not publicly available. This protocol represents a general and widely accepted method.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (B142953) (DTT). This reduction leads to the aggregation of the insulin β-chain, causing an increase in turbidity that can be measured spectrophotometrically at 650 nm. Inhibitors of PDI will slow down this reaction, resulting in a lower rate of turbidity increase.